4-Hydroxyphenyl acetoacetate

Übersicht

Beschreibung

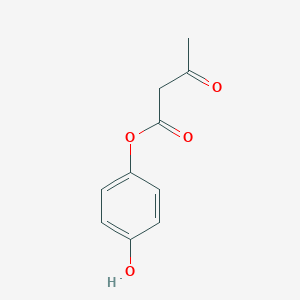

4-Hydroxyphenyl acetoacetate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of both a hydroxyl group and an acetoacetate moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl acetoacetate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and 4-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired β-keto ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as silica or other solid supports can be employed to facilitate the reaction and minimize by-products. The use of green solvents and environmentally friendly conditions is also a focus in modern industrial production methods.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyphenyl acetoacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carbonyl group in the acetoacetate moiety can be reduced to an alcohol.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: 4-Hydroxyphenyl ethanol.

Substitution: Halogenated derivatives such as 4-chlorophenyl acetoacetate.

Wissenschaftliche Forschungsanwendungen

Hepatoprotection

One of the most significant applications of 4-HPAA is its hepatoprotective effects. Research indicates that 4-Hydroxyphenylacetic acid (4-HPA), a metabolite closely related to 4-HPAA, can mitigate acetaminophen (APAP)-induced liver injury. In a study involving mice, administration of 4-HPA showed a dose-dependent reduction in oxidative stress markers and improved the activity of phase II detoxifying enzymes, suggesting its potential as a natural hepatoprotective agent against drug-induced liver toxicity .

Key Findings:

- Mechanism: 4-HPA enhances Nrf2 translocation to the nucleus, increasing the expression of antioxidant enzymes.

- Results: Significant reduction in markers of oxidative stress and improved liver function tests were observed with 4-HPA treatment compared to controls.

Analgesic Properties

Another area of research involves the analgesic properties of compounds related to 4-HPAA. Novel analogs derived from 4-HPA have been synthesized to retain analgesic effects while minimizing hepatotoxicity. These compounds were tested in both cell lines and animal models, showing promising results in reducing liver damage while maintaining effective pain relief .

Key Findings:

- Stability: New analogs exhibited increased stability and lipophilicity compared to traditional analgesics.

- Safety Profile: Reduced hepatotoxicity was noted in vivo, indicating a safer alternative for pain management.

Diagnostic Applications

Recent studies have explored the use of aromatic metabolites, including derivatives of 4-HPAA, as biomarkers in clinical diagnostics. For instance, predictive models utilizing these metabolites have been developed for assessing outcomes in critically ill patients, demonstrating their potential role in clinical practice .

Key Findings:

- Model Development: Liquid-liquid extraction coupled with gas chromatography-mass spectrometry (GC-MS) was employed to analyze blood serum and cerebrospinal fluid.

- Clinical Relevance: The metabolites were found useful for prognosis in intensive care settings.

Enzyme Inhibition Studies

4-HPAA and its derivatives have been investigated for their inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical targets in drug design for conditions like Alzheimer's disease and glaucoma. Studies have shown that compounds bearing the hydroxyphenyl group exhibit significant inhibition of these enzymes, highlighting their potential therapeutic applications .

Key Findings:

- Inhibition Potency: The synthesized compounds demonstrated promising inhibitory activities against AChE and CAs.

- Structure-Activity Relationship: The presence of the hydroxyphenyl moiety was crucial for enhancing enzyme inhibition.

Summary Table of Research Findings

Wirkmechanismus

The mechanism of action of 4-hydroxyphenyl acetoacetate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as hydroxylases, leading to the formation of catechol derivatives. These derivatives can further participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Ethyl acetoacetate: A simpler β-keto ester without the phenolic hydroxyl group.

4-Hydroxybenzaldehyde: Lacks the acetoacetate moiety but shares the phenolic structure.

4-Hydroxyacetophenone: Contains a ketone group instead of the acetoacetate moiety.

Uniqueness: 4-Hydroxyphenyl acetoacetate is unique due to the presence of both the hydroxyl and acetoacetate functionalities, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in the synthesis of complex organic molecules.

Biologische Aktivität

4-Hydroxyphenyl acetoacetate (4-HPA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an aromatic compound that can be synthesized through various chemical pathways involving phenolic compounds and acetoacetic acid derivatives. Its structure facilitates interactions with biological systems, making it a candidate for various pharmacological studies.

Antioxidant Activity

Research indicates that 4-HPA exhibits notable antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. The compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense mechanisms against oxidative damage.

| Study | Findings |

|---|---|

| Yamamoto et al. (2023) | Increased levels of 4-HPA were associated with reduced oxidative stress markers in inflammatory bowel disease models. |

| ResearchGate Study | Demonstrated antimicrobial activity linked to antioxidant properties of phenolic compounds including 4-HPA. |

Analgesic Effects

This compound has been evaluated for its analgesic properties. In vivo studies have shown that it can reduce pain responses comparable to established analgesics while exhibiting lower hepatotoxicity.

- Case Study : A study on N-(4-hydroxyphenyl) acetamide analogs showed that derivatives of 4-HPA maintained analgesic effects while minimizing liver toxicity, indicating a promising therapeutic profile for pain management without significant side effects .

The biological effects of 4-HPA are mediated through several pathways:

- Inhibition of Pro-inflammatory Cytokines : 4-HPA has been reported to down-regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammation.

- Regulation of Enzymatic Activity : The compound interacts with various enzymes involved in metabolic pathways, including those responsible for the detoxification processes in the liver.

- Cell Signaling Pathways : It activates signaling pathways such as MEK1-ERK1/2, which are crucial for cell proliferation and survival .

Therapeutic Applications

Given its diverse biological activities, 4-HPA has potential applications in several therapeutic areas:

- Inflammatory Disorders : Due to its anti-inflammatory properties, it may be beneficial in treating conditions such as arthritis and inflammatory bowel disease.

- Pain Management : Its analgesic effects suggest it could serve as an alternative to traditional pain relievers with lower risks of hepatotoxicity.

- Antimicrobial Agents : The compound's antimicrobial activity positions it as a candidate for developing new antibiotics or adjunct therapies for infections .

Future Research Directions

Further studies are warranted to explore the full therapeutic potential of this compound. Key areas for future research include:

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.

- Mechanistic Studies : Investigating the detailed mechanisms by which 4-HPA exerts its biological effects.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)6-10(13)14-9-4-2-8(12)3-5-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPYDDUAFWZUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395095 | |

| Record name | 4-hydroxyphenyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26408-72-0 | |

| Record name | 4-hydroxyphenyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.